![molecular formula C9H8F2O3 B3013395 Methyl 2-(difluoromethoxy)benzoate CAS No. 97914-53-9](/img/structure/B3013395.png)
Methyl 2-(difluoromethoxy)benzoate
Overview
Description
Methyl 2-(difluoromethoxy)benzoate is a chemical compound with the molecular formula C9H8F2O3 . It has a molecular weight of 202.155 .
Molecular Structure Analysis
The molecular structure of Methyl 2-(difluoromethoxy)benzoate can be represented by the SMILES stringCOC(=O)c1ccccc1C(F)F
. This indicates that the molecule consists of a benzoate group (c1ccccc1C(F)F) attached to a methyl ester group (COC=O). Physical And Chemical Properties Analysis
Methyl 2-(difluoromethoxy)benzoate has a molecular weight of 202.155 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Scientific Research Applications
- Bioactive Precursor : Methyl 2-(difluoromethoxy)benzoate serves as a versatile starting material for the synthesis of bioactive molecules. Its unique structure makes it an excellent scaffold for designing new compounds with potential pharmacological activities .
- Antifungal and Antiviral Properties : Researchers have explored its antifungal and antiviral effects, which could be valuable in drug development .
- Antihypertensive and Anti-Cancer Activities : Preliminary studies suggest that this compound may have antihypertensive and anti-cancer properties .
- Versatile Substrate : Methyl 2-(difluoromethoxy)benzoate can be used as a raw material in organic synthesis. It participates in multistep reactions, such as Ugi-reactions and tetrazole photoclick reactions, leading to diverse derivatives .
- Botanical Insecticide : Methyl 2-(difluoromethoxy)benzoate has been investigated as a natural insecticide. Its odor acts as an attractant for certain insects, making it effective against agricultural, stored product, and urban pests .
- Interaction with Transport Proteins : Studies have explored the interaction between Methyl 2-(difluoromethoxy)benzoate and transport proteins. For instance, its binding to bovine serum albumin (BSA) has been investigated using spectroscopic techniques .
- Functional Materials : Researchers have explored the incorporation of Methyl 2-(difluoromethoxy)benzoate into materials for organic electronics, sensors, and other applications .
Organic Synthesis and Medicinal Chemistry
Chemical Reactions and Synthetic Routes
Insect Pest Control
Molecular Interactions and Protein Binding
Materials Science and Organic Electronics
Flavor and Fragrance Industry
Future Directions
The future research directions in the field of difluoromethylation, which includes compounds like Methyl 2-(difluoromethoxy)benzoate, should focus on the use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . The field has benefited from the invention of multiple difluoromethylation reagents and has streamlined access to molecules of pharmaceutical relevance .
Mechanism of Action
Target of Action
Methyl 2-(difluoromethoxy)benzoate is a chemical compound that is part of the ester family
Mode of Action
Esters like methyl benzoate are known to undergo reactions such as hydrolysis, oxidation, and reduction . These reactions can lead to changes in the structure of the target molecules, potentially altering their function.
Biochemical Pathways
For instance, the metabolism of aromatic compounds often involves the benzoyl-CoA pathway . In this pathway, aromatic compounds are transformed into benzoyl-CoA, which then undergoes a series of reductions and hydrolytic ring opening .
Pharmacokinetics
They are typically metabolized in the liver by esterases, leading to the production of alcohol and carboxylic acid .
Result of Action
For instance, the hydrolysis of esters can result in the production of alcohols and carboxylic acids, which can further participate in various biochemical reactions .
Action Environment
The action, efficacy, and stability of Methyl 2-(difluoromethoxy)benzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of ester hydrolysis. Additionally, temperature and the presence of catalysts can also influence the rate of reactions involving esters .
properties
IUPAC Name |
methyl 2-(difluoromethoxy)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXBJSURCXMIKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(difluoromethoxy)benzoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.